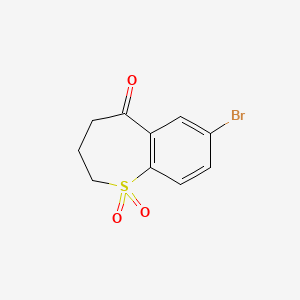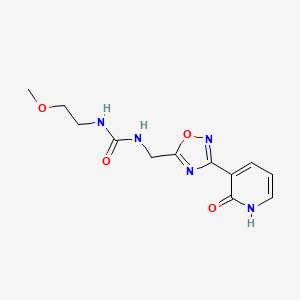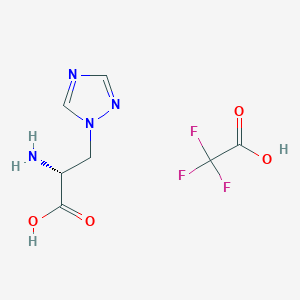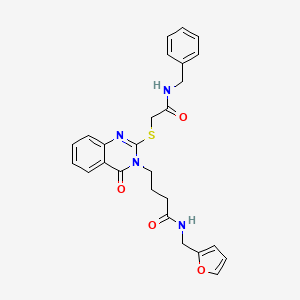
7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione: is an organosulfur compound characterized by a bromine atom attached to a tetrahydrobenzothiepine ring system. This compound is notable for its unique structure, which includes a sulfur atom in a six-membered ring, making it a subject of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione typically involves the bromination of 2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiepine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione exerts its effects is largely dependent on its interaction with molecular targets. For instance, its bromine atom and carbonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The sulfur atom in the ring can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1lambda6-benzothiepine-1,1,5-trione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
7-Fluoro-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione: Contains a fluorine atom, leading to different electronic effects and potentially different biological activities.
Uniqueness: The presence of the bromine atom in 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione imparts unique reactivity and biological properties compared to its halogenated analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine and fluorine can influence the compound’s interaction with biological targets and its overall chemical behavior.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
7-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURVPMRZFWJFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)S(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2765320.png)
![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)
![3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide](/img/structure/B2765322.png)

![N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-methylacetamide](/img/structure/B2765324.png)
![3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2765325.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
![N'-(3,4-dimethylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2765327.png)
![1,6,7-trimethyl-3,8-bis[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2765329.png)

![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)

